

difference between PAL-545 and alpha-ethyltryptamine (aET)

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Compound of Interest

Compound Name: PAL-545 HCl

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An In-depth Technical Guide A Comparative Pharmacological Analysis: α -Ethyltryptamine (aET) versus Modern Selective Monoamine Releasing Agents

Preamble: On the Subject of PAL-545

A thorough review of publicly accessible scientific literature and chemical databases reveals no specific, well-characterized neuropharmacological agent with the designation "PAL-545." The "PAL-" moniker has been associated with a series of monoamine releasers developed for research, such as PAL-287. Given the context of the query, this guide will proceed by comparing alpha-ethyltryptamine (aET), a historically significant compound with a complex pharmacological profile, to the class of modern, selective dual dopamine-serotonin releasing agents (DSRAs). For this purpose, we will use data from well-documented DSRAs and related selective releasers as a comparator class to provide a meaningful and technically robust analysis that aligns with the spirit of the original inquiry.

Introduction: A Tale of Two Tryptamines

The field of neuropharmacology is marked by a clear evolutionary trajectory: from broadly acting, multi-target compounds to highly selective agents designed for specific molecular interactions. This guide explores this evolution through the lens of two distinct tryptamines.

Alpha-ethyltryptamine (aET), also known as etryptamine, represents an earlier era of drug discovery. Originally marketed in the 1960s as the antidepressant Monase, it was soon

withdrawn due to toxicity concerns.[1][2] Its complex mechanism, which includes monoamine release, direct receptor agonism, and enzyme inhibition, makes it a fascinating but challenging pharmacological entity.[1][2][3]

In contrast, modern research has focused on developing compounds with refined mechanisms of action. Selective dual dopamine-serotonin releasing agents (DSRAs) are designed to potently engage the dopamine (DAT) and serotonin (SERT) transporters while minimizing activity at the norepinephrine transporter (NET) and other receptors.[4] This approach is rooted in the "agonist therapy" strategy for substance use disorders, where elevating both dopamine and serotonin is hypothesized to reduce the abuse potential of traditional stimulants while retaining therapeutic efficacy.[4][5]

This document provides a detailed comparison of the chemical properties, pharmacodynamics, and functional outcomes of aET against this modern class of selective releasers, offering field-proven insights into their fundamental differences.

Structural and Stereochemical Distinctions

The functional profile of a psychoactive compound is intrinsically linked to its three-dimensional structure. The seemingly minor difference of an ethyl versus a methyl group, or the specific spatial arrangement of atoms, can drastically alter its interaction with biological targets.

α -Ethyltryptamine (aET)

aET, or 1-(1H-indol-3-yl)butan-2-amine, is a classic tryptamine derivative featuring an ethyl group at the alpha position of the side chain.[2][6] This substitution creates a chiral center, resulting in two distinct stereoisomers: (S)-(+)-aET and (R)-(-)-aET. This chirality is not merely a structural footnote; it is a critical determinant of aET's biological activity. As will be discussed, the two enantiomers possess different pharmacological properties, particularly concerning their interaction with the serotonin 5-HT_{2A} receptor.[1][7] The racemic mixture, containing both isomers, was what was historically used.[3]

Modern Selective Releasers

The structures of modern DSRAs are the product of deliberate structure-activity relationship (SAR) studies. For example, the addition of a halogen, such as in 5-Chloro- α -methyltryptamine, can dramatically increase potency and selectivity for dopamine and serotonin release over

norepinephrine release.[4] The α -alkyl group, such as the methyl group in α -methyltryptamine (α MT) or the ethyl group in aET, is a key feature known to protect against rapid metabolism by monoamine oxidase (MAO), thereby increasing in vivo bioavailability and duration of action compared to unsubstituted tryptamine.[4] The design of these molecules prioritizes potent interaction with monoamine transporters while minimizing the structural motifs that typically confer affinity for G-protein coupled receptors like the 5-HT_{2A} receptor.

Comparative Pharmacodynamics: A Shift from Broad to Targeted Action

The core difference between aET and modern DSRAs lies in their mechanism of action. While both induce monoamine release, aET engages multiple systems, whereas DSRAs are engineered for a more singular purpose.

The Multi-Target Profile of aET

aET's effects are the result of a tripartite mechanism:

- **Monoamine Release:** aET functions as a substrate for monoamine transporters, inducing the reverse transport (efflux) of serotonin, dopamine, and norepinephrine.[8][9] It displays a clear preference for the serotonin transporter, with studies showing it to be approximately 10-fold more selective for SERT over DAT and 28-fold more selective for SERT over NET.[1][3][6]
- **Direct 5-HT_{2A} Receptor Agonism:** Unlike purely releasing agents, aET also directly binds to and activates the serotonin 5-HT_{2A} receptor. This activity is weak and primarily attributed to the (S)-(+)-aET enantiomer, which acts as a partial agonist.[1][6][7] The (R)-(-)-aET isomer is functionally inactive at this receptor.[1][7] This dual action—indirectly increasing synaptic serotonin which then acts on receptors, and directly stimulating 5-HT_{2A} receptors—is a key feature of its pharmacology.
- **Monoamine Oxidase Inhibition (MAOI):** aET is also a weak, reversible inhibitor of monoamine oxidase A (MAO-A), the enzyme responsible for breaking down monoamine neurotransmitters.[1][6] This action, while less potent than its releasing activity, can contribute to an overall increase in synaptic monoamine levels.

The Focused Mechanism of Selective DSRAs

In stark contrast, the primary design goal for DSRAs is to achieve high potency and selectivity as releasing agents at DAT and SERT, with significantly lower potency at NET.[4] Compounds like 5-Chloro- α -methyltryptamine and (+)- α -ethyltryptamine have been identified as potent dual DA/5-HT releasers that are over 10-fold less potent as NE releasers.[4] This profile is sought to balance the therapeutic, dopamine-mediated effects with the abuse-mitigating, serotonin-mediated effects.[4][5] Critically, these compounds are generally designed to have low affinity and efficacy at 5-HT_{2A} and other postsynaptic receptors, thereby avoiding the psychedelic effects associated with direct 5-HT_{2A} agonism.[4][10]

Quantitative Comparison of Pharmacological Activity

The following table summarizes the key quantitative differences in the pharmacological profiles.

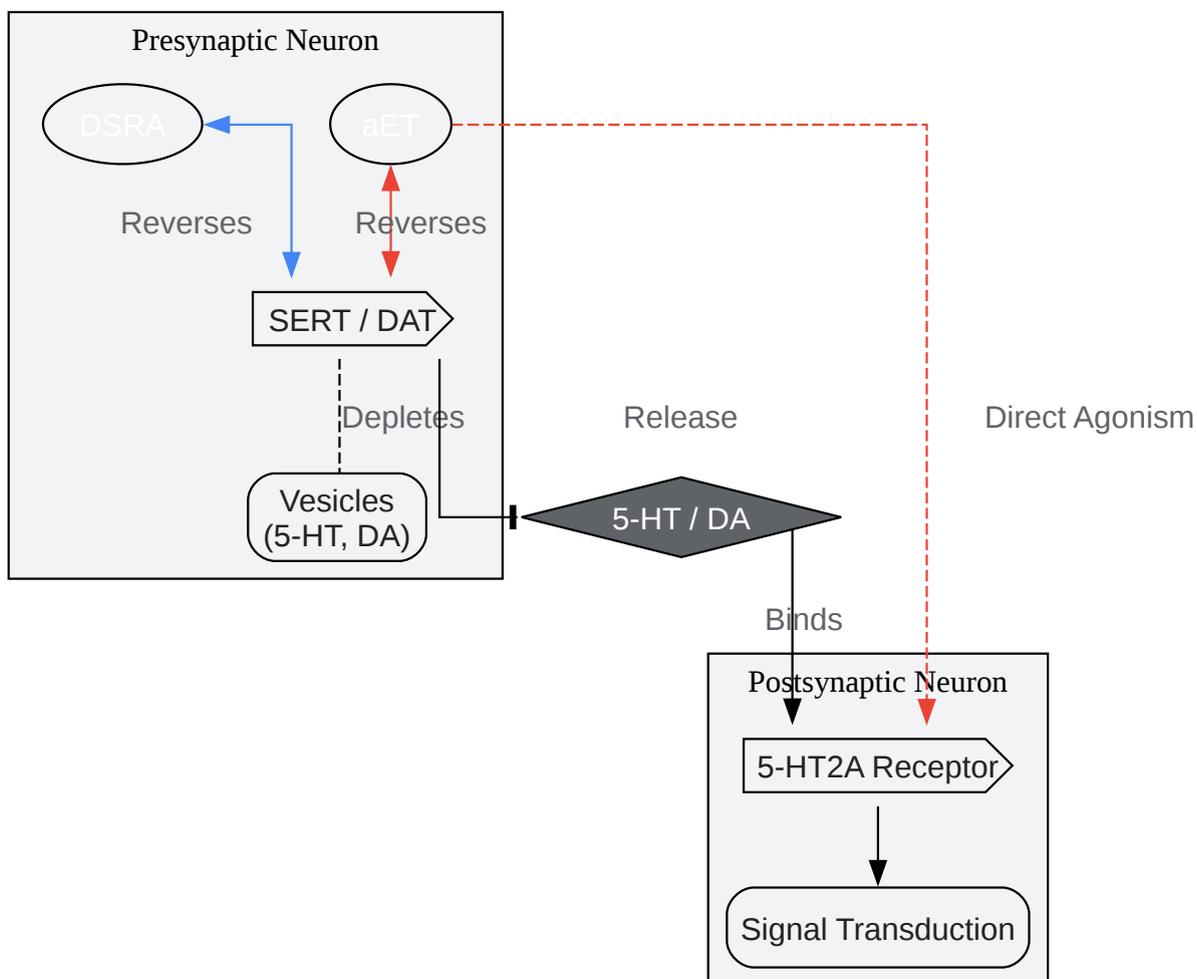
Target	Parameter	α -Ethyltryptamine (aET)	Selective DSRAs (Representative)
SERT	Release EC ₅₀	~23 nM[3][6]	3.4 nM (PAL-287)[4]
DAT	Release EC ₅₀	~232 nM[3][6]	12.6 nM (PAL-287)[4]
NET	Release EC ₅₀	~640 nM[3][6]	11.1 nM (PAL-287)[4]
5-HT _{2A} Receptor	Binding Affinity (K _i)	~2.8 μ M (racemic)[7]	High μ M to inactive
5-HT _{2A} Receptor	Functional Activity	Weak Partial Agonist (S-isomer)	Inactive / No significant agonism
EC ₅₀ = 1,250 nM, E _{max} = 61%[1][6]			
MAO-A	Inhibition (IC ₅₀)	~260 μ M[1]	Inactive / Not a primary target

Note: Data is compiled from multiple sources and experimental conditions may vary. Values are for comparative purposes.

Visualizing the Mechanistic Divergence

The following diagram illustrates the distinct signaling pathways engaged by aET versus a selective DSRAs. aET acts on both the presynaptic transporter (to release neurotransmitter) and

the postsynaptic receptor (to directly activate it), while the DSRA's action is confined to the presynaptic transporter.



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Caption: Differentiated mechanisms of aET and a selective DSRA at a monoaminergic synapse.

Experimental Protocols and Functional Consequences

The distinct pharmacodynamic profiles translate directly to different outcomes in both in vitro and in vivo experimental models. The choice of assay is critical for elucidating these differences.

Key Experimental Methodologies

1. Monoamine Release Assay (In Vitro):

- Objective: To quantify the potency (EC_{50}) and efficacy (E_{max}) of a compound to induce transporter-mediated efflux.
- Methodology:
 - Cell Culture: Utilize HEK-293 cells stably transfected to express human SERT, DAT, or NET. Alternatively, use rat brain synaptosomes.
 - Transporter Loading: Pre-incubate the cells/synaptosomes with a radiolabeled monoamine (e.g., [3H]5-HT or [3H]MPP+ for SERT and DAT, respectively).
 - Compound Incubation: Wash away excess radiolabel and incubate the cells with increasing concentrations of the test compound (e.g., aET or DSRA).
 - Quantification: Measure the amount of radioactivity released into the supernatant using liquid scintillation counting.
- Causality: This assay directly measures transporter function. A positive result confirms the compound is a substrate that induces efflux, differentiating it from an uptake inhibitor which would simply block the reuptake of the radiolabel.

2. Receptor Agonism Assay (In Vitro):

- Objective: To determine if a compound directly activates a G-protein coupled receptor.
- Methodology (Calcium Mobilization for 5-HT_{2A}):
 - Cell Culture: Use HEK-293 cells expressing the human 5-HT_{2A} receptor, which couples to the G_q signaling pathway.

- Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- Compound Application: Apply increasing concentrations of the test compound.
- Measurement: Measure the change in intracellular calcium concentration via fluorescence.
- Causality: An increase in intracellular calcium confirms direct Gq-mediated receptor activation. This is a crucial experiment to distinguish a pure releaser (which would be inactive in this assay) from a compound like aET that also possesses agonist properties.[6][7]

Comparative In Vivo and Behavioral Effects

The integrated effect of these distinct mechanisms produces divergent behavioral profiles.

- α -Ethyltryptamine (aET): In humans, aET is reported to produce entactogenic and stimulant effects, often described as MDMA-like but less intense.[1][11] It is not considered a classic psychedelic, which aligns with its status as a potent releaser and only a weak partial 5-HT_{2A} agonist.[3][11] Preclinically, its ability to induce the head-twitch response (HTR) in mice—a behavioral proxy for 5-HT_{2A} activation—is blocked by both SERT inhibitors (like fluoxetine) and 5-HT_{2A} antagonists.[7] This elegantly demonstrates its reliance on both serotonin release and direct receptor interaction for its full in vivo effect.
- Selective DSRAs: The intended in vivo profile is one of reduced abuse liability compared to traditional stimulants. Preclinical studies with compounds like PAL-287 show that they produce substantially less locomotor stimulation than a pure dopamine releaser like (+)-amphetamine and have limited reinforcing properties in self-administration models.[4] Their therapeutic potential lies in their ability to decrease cocaine self-administration in animal models, supporting the agonist-based therapy hypothesis.[4][5]

Conclusion: From Blunderbuss to Scalpel

The comparison between α -ethyltryptamine and modern selective dual monoamine releasing agents encapsulates a fundamental shift in drug design philosophy.

- aET is a pharmacological "blunderbuss," impacting multiple systems simultaneously. Its combination of potent serotonin release, weaker dopamine/norepinephrine release, direct 5-HT_{2A} partial agonism, and MAO inhibition creates a complex and somewhat unpredictable

neurochemical cascade. While historically intriguing, this lack of specificity is associated with a higher risk of off-target effects and toxicity.

- Modern DSRAs are akin to a "molecular scalpel," engineered to interact with specific targets (DAT and SERT) while avoiding others (NET, 5-HT_{2A}). This precision allows for the systematic testing of neurobiological hypotheses, such as the role of balanced DA/5-HT release in addiction therapeutics.

For researchers and drug development professionals, this distinction is paramount. The evolution from aET to selective DSRAs highlights the power of rational drug design to create safer, more effective, and more specific tools to probe neural circuits and develop novel therapeutics for complex neuropsychiatric disorders.

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